molecular formula C5H15Cl2N3 B1322145 4-Hydrazinylpiperidine dihydrochloride CAS No. 380226-98-2

4-Hydrazinylpiperidine dihydrochloride

Cat. No. B1322145
M. Wt: 188.1 g/mol
InChI Key: AFLRARNCCZQUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylpiperidine dihydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that 4-Hydrazinylpiperidine dihydrochloride might exhibit. The first paper discusses ethyl 4-hydrazinobenzoate hydrochloride, which shares the hydrazine functional group with 4-Hydrazinylpiperidine dihydrochloride . The second paper examines hydrates of substituted piperidines, which are structurally related to 4-Hydrazinylpiperidine dihydrochloride due to the piperidine ring .

Synthesis Analysis

The synthesis of ethyl 4-hydrazinobenzoate hydrochloride is detailed in the first paper, where it was characterized using various techniques such as FT-IR, NMR, and X-ray diffraction . Although the synthesis of 4-Hydrazinylpiperidine dihydrochloride is not explicitly described, similar methods could potentially be applied for its synthesis, considering the structural similarities between the hydrazine functional group in both compounds.

Molecular Structure Analysis

The molecular structure of ethyl 4-hydrazinobenzoate hydrochloride was determined to crystallize in the triclinic space group with specific cell parameters . This information provides a basis for understanding how 4-Hydrazinylpiperidine dihydrochloride might crystallize, given the presence of the hydrazine group. The second paper does not directly contribute to the molecular structure analysis of 4-Hydrazinylpiperidine dihydrochloride but does offer insights into how substitutions on the piperidine ring can affect the crystallization and interactions of such compounds .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 4-Hydrazinylpiperidine dihydrochloride. However, the presence of the hydrazine group in the compound discussed in the first paper suggests that 4-Hydrazinylpiperidine dihydrochloride could engage in similar N-H...N and N-H...Cl hydrogen bonding, which could influence its reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The first paper provides detailed information on the non-covalent interactions and hydrogen bonding within the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride . These interactions are crucial for understanding the physical properties such as melting point, solubility, and stability. The second paper discusses the impact of substituents on the piperidine ring on the number of hydrates formed and their melting temperatures, which could be relevant when considering the physical properties of 4-Hydrazinylpiperidine dihydrochloride .

Scientific Research Applications

Synthesis and Structural Analysis

4-Hydrazinylpiperidine dihydrochloride is used in the synthesis of various chemical compounds. For instance, Alcarazo et al. (2005) demonstrated its use in synthesizing N-dialkylamino- and N-alkoxy-1,2,4-triazol-3-ylidene ligands, which were then transformed into Rh(I) carbene complexes, Ag carbenes, and cationic Rh(I) bis-carbenes, showcasing its utility in organometallic chemistry (Alcarazo, Fernández, Álvarez, & Lassaletta, 2005).

Antimicrobial Agent Synthesis

Another application is in the synthesis of antimicrobial agents. Sah et al. (2014) utilized hydrazinolysis, a process involving hydrazine, to synthesize formazans with antimicrobial activity from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole (Sah, Bidawat, Seth, & Gharu, 2014).

Pharmaceutical Chemistry

In pharmaceutical chemistry, Meszaros et al. (2011) studied 4-Hydrazinylpiperidine dihydrochloride's derivatives as bifunctional chelators for technetium in bioconjugate synthesis, crucial for medical imaging applications (Meszaros, Dose, Biagini, & Blower, 2011).

Bioorthogonal Chemistry

Dilek et al. (2015) highlighted its use in bioorthogonal chemistry, where it was combined with 2-formylphenylboronic acid to form a stable boron-nitrogen heterocycle, useful for protein conjugation (Dilek, Lei, Mukherjee, & Bane, 2015).

Synthesis of Novel Organic Compounds

Mogilaiah et al. (2002) used it in synthesizing 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, which were then screened for antibacterial activity, showing its potential in creating new therapeutic agents (Mogilaiah & Chowdary, 2002).

Chemical Structure and Interactions

Morales-Toyo et al. (2020) conducted a study on 4-hydrazinobenzoic acid hydrochloride (related to 4-Hydrazinylpiperidine dihydrochloride), focusing on its synthesis, crystal structure, and non-covalent interactions, which are fundamental in understanding its chemical behavior (Morales-Toyo, Cubillán, Glidewell, Seijas, Boscan-Melean, & Restrepo, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

piperidin-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h5,7-8H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLRARNCCZQUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624619
Record name 4-Hydrazinylpiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylpiperidine dihydrochloride

CAS RN

380226-98-2
Record name 4-Hydrazinylpiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydrazinylpiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.1 mole of 4-(N′-tert-Butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester (starting compound A6) and 150 ml of concentrated hydrochloric acid is heated at 90° C. for 60 min after which the clear solution is evaporated. The residue is washed with tetrahydrofurane, filtered off and dried under vacuum. M.p. 256-259° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydrazinylpiperidine dihydrochloride
Reactant of Route 2
4-Hydrazinylpiperidine dihydrochloride
Reactant of Route 3
4-Hydrazinylpiperidine dihydrochloride
Reactant of Route 4
4-Hydrazinylpiperidine dihydrochloride
Reactant of Route 5
4-Hydrazinylpiperidine dihydrochloride
Reactant of Route 6
4-Hydrazinylpiperidine dihydrochloride

Citations

For This Compound
8
Citations
AM Gilbert, P Nowak, N Brooijmans… - Bioorganic & medicinal …, 2010 - Elsevier
… Formation of the corresponding 1-piperidinyl-1H-pyrazolo[3,4-d]pyrimidine 30 is accomplished via reaction with 1-benzyl-4-hydrazinylpiperidine dihydrochloride. Morpholine is then …
Number of citations: 43 www.sciencedirect.com
NSM Ismail, EMH Ali, DA Ibrahim, RAT Serya… - Future Journal of …, 2016 - Elsevier
… the corresponding tri-chloro pyrimidine derivative III [51], [52] that can be converted to pyrazolo[3,4-d]pyrimidines via reaction with 1-benzyl-4-hydrazinylpiperidine dihydrochloride in …
Number of citations: 53 www.sciencedirect.com
M Sijm, L Maes, IJP De Esch, G Caljon, GJ Sterk… - Frontiers in …, 2021 - frontiersin.org
… To this solution 4-hydrazinylpiperidine dihydrochloride (76 g, 406 mmol) dissolved in Water (80 ml) was added. The mixture was refluxed for 72 h after which 150 ml water was added …
Number of citations: 1 www.frontiersin.org
P Nowak, DC Cole, N Brooijmans… - Journal of medicinal …, 2009 - ACS Publications
… The solution was cooled to −78 C and 1-benzyl-4-hydrazinylpiperidine dihydrochloride (4.12 g, 23.65 mmol) added followed by triethylamine (9.9 mL, 70.90 mmol). The solution was …
Number of citations: 64 pubs.acs.org
IG Salado, AK Singh, C Moreno-Cinos… - Journal of medicinal …, 2020 - ACS Publications
Human African trypanosomiasis is causing thousands of deaths every year in the rural areas of Africa. In this manuscript we describe the optimization of a family of phtalazinone …
Number of citations: 8 pubs.acs.org
MA Abdelgawad, NAA Elkanzi, AA Nayl, A Musa… - Arabian Journal of …, 2022 - Elsevier
… In addition, pyrazolopyrimidines could be obtained from reacting trichloropyrimidine V with 1-benzyl-4-hydrazinylpiperidine dihydrochloride at 78 C in presence of trimethyl amine (…
Number of citations: 15 www.sciencedirect.com
H Beyzaei, R Aryan, M Moghaddam-Manesh… - Journal of Molecular …, 2017 - Elsevier
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is important due to their presence in various biologically active compounds such as anticancer, antimicrobial, antiparasitic, anti-…
Number of citations: 12 www.sciencedirect.com
PMR Figueiredo - 2018 - search.proquest.com
… [37] This compound, was subquently converted into the pyrazolo[3,4-d]pyrimidine derivatives by reaction with 1-benzyl-4-hydrazinylpiperidine dihydrochloride (BHPDC) in the presence …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.